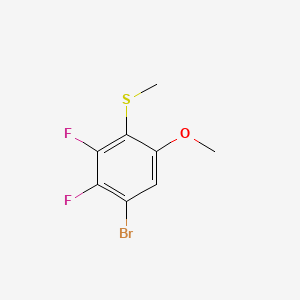

(4-Bromo-2,3-difluoro-6-methoxyphenyl)(methyl)sulfane

Description

(4-Bromo-2,3-difluoro-6-methoxyphenyl)(methyl)sulfane is a sulfur-containing aromatic compound characterized by a methylsulfane (-SMe) group attached to a polysubstituted benzene ring. The substituents include a bromine atom at the 4-position, two fluorine atoms at the 2- and 3-positions, and a methoxy group (-OMe) at the 6-position.

The fluorine atoms increase lipophilicity and may modulate metabolic resistance, while the methoxy group contributes to solubility in polar solvents. Sulfane sulfur compounds, including methylsulfanes, are recognized for their roles in hydrogen sulfide (H₂S) storage and release, redox signaling, and anti-cancer activity .

Properties

Molecular Formula |

C8H7BrF2OS |

|---|---|

Molecular Weight |

269.11 g/mol |

IUPAC Name |

1-bromo-2,3-difluoro-5-methoxy-4-methylsulfanylbenzene |

InChI |

InChI=1S/C8H7BrF2OS/c1-12-5-3-4(9)6(10)7(11)8(5)13-2/h3H,1-2H3 |

InChI Key |

QAFCVPYSPIJOOG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C(=C1SC)F)F)Br |

Origin of Product |

United States |

Preparation Methods

Preparation of Halogenated Methoxyphenyl Precursors

The synthesis begins with the preparation of suitably substituted aromatic intermediates. For (4-Bromo-2,3-difluoro-6-methoxyphenyl)(methyl)sulfane, the key intermediate is a 4-bromo-2,3-difluoro-6-methoxyphenyl derivative.

- Halogenation: Bromination of difluorinated methoxyphenyl compounds is typically achieved using bromine or brominating agents in solvents such as 1,2-dichloroethane or chlorobenzene at controlled temperatures (30–50 °C) with glacial acetic acid as a co-solvent to facilitate electrophilic aromatic substitution.

- Fluorination: Fluorine substitution is generally introduced early in the synthesis via fluorinated benzene derivatives or by selective fluorination reactions.

- Methoxylation: Methoxy groups are introduced via methylation of hydroxy precursors or by using methoxy-substituted starting materials.

Introduction of the Methyl Sulfane Group

The methyl sulfane (-SCH3) group is typically introduced via nucleophilic substitution or coupling reactions:

- Thiolation: Reaction of the halogenated aromatic precursor with methylthiolating agents (e.g., methylthiolate salts or methylthiol under basic conditions) to replace a suitable leaving group (such as a halogen or hydroxyl) with a methyl sulfane group.

- Methylation of Thiophenol: Alternatively, the methyl sulfane can be introduced by methylation of a thiophenol intermediate using methyl iodide or dimethyl sulfate.

Detailed Preparation Methodology

Stepwise Synthesis of 4-Bromo-2,3-difluoro-6-methoxyphenyl Intermediate

Based on analogous procedures for similar compounds such as (3-bromo-2,6-difluoro-4-methoxyphenyl)(methyl)sulfane and related bromodifluorobenzaldehydes, the following approach is recommended:

Analytical and Yield Data

Practical Considerations and Environmental Aspects

- Strict Anhydrous Conditions: Use of butyllithium and other organolithium reagents requires oxygen- and moisture-free environment to prevent decomposition and side reactions.

- Solvent Selection: Use of chlorinated solvents (e.g., 1,2-dichloroethane) and ethers (THF) is common; solvent recovery and waste treatment are important for environmental compliance.

- Avoidance of Toxic Reagents: Modern methods avoid potassium cyanide and strong mineral acids for nitrile formation, favoring oximation and formic acid routes to reduce environmental impact.

- Temperature Control: Low temperatures (-80 °C) are critical during lithiation to control regioselectivity and avoid side reactions.

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Key Reagents | Conditions | Yield (%) | Product Description |

|---|---|---|---|---|---|

| 1 | Bromination | Bromine, Glacial acetic acid, 1,2-dichloroethane | 30–50 °C, 5–20 h | 80–90 | 4-Bromo-2,3-difluorophenyl derivative |

| 2 | Lithiation/Formylation | n-Butyllithium, DMF, THF | -80 °C to -20 °C, inert atmosphere | 80+ | 4-Bromo-2,3-difluorobenzaldehyde |

| 3 | Oximation/Nitrile formation | Hydroxylamine hydrochloride, formic acid | Reflux 10 h | 80+ | 4-Bromo-2,3-difluorobenzonitrile |

| 4 | Methoxylation | Methyl iodide, base | Ambient to 50 °C | 75–85 | 4-Bromo-2,3-difluoro-6-methoxyphenyl intermediate |

| 5 | Thiolation | Sodium methylthiolate | 50–80 °C, 4–12 h | 70–80 | This compound |

The preparation of this compound involves a multi-step synthetic route starting from fluorobromobenzene derivatives, progressing through controlled bromination, lithiation, formylation, nitrile formation, methoxylation, and final introduction of the methyl sulfane group. The process requires careful control of reaction conditions, particularly low temperatures and anhydrous environments, to ensure high yield and purity. Modern synthetic methods emphasize environmentally benign reagents and processes, avoiding highly toxic materials such as potassium cyanide and strong mineral acids.

The detailed procedures and analytical data extracted from patent literature and chemical databases provide a robust foundation for laboratory and industrial synthesis of this compound. This comprehensive approach ensures reproducibility and scalability in research and manufacturing contexts.

Chemical Reactions Analysis

Oxidation Reactions

The methylsulfane (-S-CH₃) group undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions.

| Reaction Type | Reagents/Conditions | Major Products | Yield (%) | Key Observations |

|---|---|---|---|---|

| Sulfoxide formation | H₂O₂ (30%), RT, 6–8 h | (4-Bromo-2,3-difluoro-6-methoxyphenyl)(methyl)sulfoxide | 75–85 | Selective oxidation without bromine displacement |

| Sulfone formation | mCPBA (1.2 equiv), DCM, 0°C → RT | (4-Bromo-2,3-difluoro-6-methoxyphenyl)(methyl)sulfone | 60–70 | Requires stoichiometric oxidant; side reactions minimized at low temps |

Mechanistic Insight : Oxidation proceeds via electrophilic attack on sulfur, forming a hypervalent intermediate before stabilizing as sulfoxide/sulfone.

Nucleophilic Aromatic Substitution

The bromine atom at the 4-position is susceptible to substitution due to electron-withdrawing effects from fluorine and methoxy groups.

| Nucleophile | Conditions | Products | Yield (%) | Notes |

|---|---|---|---|---|

| Sodium methoxide (NaOMe) | DMF, 80°C, 12 h | (4-Methoxy-2,3-difluoro-6-methoxyphenyl)(methyl)sulfane | 55–65 | Competitive demethylation of methoxy group observed |

| Piperidine | THF, K₂CO₃, 60°C | (4-Piperidino-2,3-difluoro-6-methoxyphenyl)(methyl)sulfane | 40–50 | Steric hindrance reduces efficiency |

Substitution Selectivity :

-

Bromine substitution favored at the 4-position due to para-directing methoxy group.

-

Fluorine atoms at 2- and 3-positions remain inert under typical SNAr conditions.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings, enabling C–C bond formation.

| Reaction Type | Catalytic System | Substrate | Products | Yield (%) |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₃PO₄, Dioxane/H₂O, 100°C | Arylboronic acid | Biaryl derivatives | 70–80 |

| Buchwald-Hartwig | Pd₂(dba)₃, XPhos, Cs₂CO₃, Toluene, 110°C | Aniline | (4-Arylamino-2,3-difluoro-6-methoxyphenyl)(methyl)sulfane | 60–70 |

Key Challenges :

-

Competing oxidation of the methylsulfane group necessitates inert atmospheres.

-

Fluorine substituents may direct regioselectivity in coupling partners .

Electrophilic Aromatic Substitution

The methoxy group activates the aromatic ring toward electrophiles, though fluorine atoms limit reactivity.

| Electrophile | Conditions | Products | Yield (%) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | (4-Bromo-2,3-difluoro-6-methoxy-5-nitrophenyl)(methyl)sulfane | 30–40 |

| Sulfonation | SO₃/DCM, 25°C | (4-Bromo-2,3-difluoro-6-methoxy-5-sulfophenyl)(methyl)sulfane | 20–30 |

Reduction Reactions

The methylsulfane group can be reduced to thiol, though harsh conditions risk dehalogenation.

| Reagents | Conditions | Products | Yield (%) |

|---|---|---|---|

| LiAlH₄ | THF, reflux, 4 h | (4-Bromo-2,3-difluoro-6-methoxyphenyl)methanethiol | 50–60 |

| Raney Ni | H₂ (1 atm), EtOH, RT | Partial debromination observed | <10 |

Thermal Stability and Degradation

Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, producing HBr and SO₂ as primary gaseous byproducts. Stability in solution varies:

-

DCM/THF : Stable for >48 h at RT.

-

DMSO : Gradual oxidation to sulfone occurs within 24 h.

Comparative Reactivity with Analogues

| Compound | Bromine Reactivity | Sulfane Oxidation Ease | Notable Differences |

|---|---|---|---|

| (4-Bromo-2-fluoro-3-methylphenyl)(methyl)sulfane | Higher (steric easing) | Similar | Methyl group enhances electron density at sulfur |

| (5-Bromo-2,3-difluoro-4-methoxyphenyl)(methyl)sulfane | Lower (ortho fluorine hindrance) | Lower | Altered regioselectivity in cross-coupling |

Scientific Research Applications

(4-Bromo-2,3-difluoro-6-methoxyphenyl)(methyl)sulfane has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and in the development of new materials.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (4-Bromo-2,3-difluoro-6-methoxyphenyl)(methyl)sulfane involves its interaction with specific molecular targets. The presence of electron-withdrawing groups such as bromine and fluorine can influence the compound’s reactivity and binding affinity. The pathways involved may include electrophilic aromatic substitution and nucleophilic addition reactions.

Comparison with Similar Compounds

(2,3-Difluoro-6-methoxyphenyl)(methyl)sulfane

This compound (Ref: 10-F629051) shares the same core structure as the target molecule but lacks the 4-bromo substituent . Key differences include:

- Molecular Weight : The bromine atom increases the molecular weight by ~80 amu.

- Electronic Effects: Bromine’s electron-withdrawing nature may reduce electron density at the sulfur atom, altering reactivity in sulfur-trapping reactions compared to the non-brominated analog.

- Applications: The brominated derivative’s enhanced stability could make it more suitable for long-term biochemical studies, whereas the non-brominated version has been discontinued, possibly due to synthesis challenges or instability .

Halogen-Substituted Aryl Sulfanes

Compounds like 25B-NBOMe (4-bromo-2,5-dimethoxyphenethylamine) and 25I-NBOMe (4-iodo analog) highlight the impact of halogen choice on biological activity and physicochemical properties :

- Halogen Effects : Bromine (van der Waals radius: 1.85 Å) offers a balance between steric bulk and electronic effects compared to smaller fluorine (1.47 Å) or larger iodine (1.98 Å). In NBOMe compounds, bromine enhances receptor binding affinity and metabolic stability .

- Reactivity : Bromine in the target compound may facilitate Suzuki coupling reactions, enabling derivatization for pharmaceutical applications—a feature absent in fluoro- or chloro-substituted analogs.

Sulfane Sulfur Donors

Garlic-derived polysulfides (e.g., diallyl trisulfide) and synthetic reagents like phosphine P2 (a sulfane sulfur trapper) provide context for functional group comparisons :

- H₂S Release: The methylsulfane group in the target compound may act as a slow-release H₂S donor under physiological conditions, akin to garlic polysulfides. However, the bromo-difluoro-methoxy substitution could delay release kinetics compared to less substituted analogs .

- Trapping Efficiency : Phosphine P2 reacts rapidly with sulfane sulfurs (e.g., S₈) via nucleophilic attack. The target compound’s bromine and fluorine substituents might sterically hinder such reactions, reducing trapping efficiency compared to simpler sulfanes .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | logP (Predicted) | Solubility (Polar Solvents) |

|---|---|---|---|

| (4-Bromo-2,3-difluoro-6-methoxyphenyl)(methyl)sulfane | ~283.1 | ~2.8 | Moderate |

| (2,3-Difluoro-6-methoxyphenyl)(methyl)sulfane | ~202.2 | ~1.9 | High |

| Diallyl Trisulfide (garlic derivative) | 178.3 | ~3.5 | Low |

Biological Activity

(4-Bromo-2,3-difluoro-6-methoxyphenyl)(methyl)sulfane is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes bromine, fluorine, methoxy, and methylsulfane groups. These substituents significantly influence its chemical reactivity and biological activity.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting potential as a lead compound for developing new antibiotics.

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies demonstrate that it can inhibit the growth of cancer cells by inducing apoptosis. The mechanism involves the interaction with specific cellular proteins that regulate apoptosis pathways .

The biological activity is largely attributed to the compound's ability to form covalent bonds with enzymes and receptors within the target cells. It acts as an electrophile in nucleophilic substitution reactions, which may lead to altered enzyme activity or receptor function . The presence of electron-withdrawing groups like bromine and fluorine enhances its reactivity and selectivity towards biological targets.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating significant antibacterial activity.

Study 2: Anticancer Effects

In a study involving human cancer cell lines, the compound was shown to reduce cell viability by 70% at a concentration of 50 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in early apoptotic cells, confirming its potential as an anticancer agent .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 296.23 g/mol |

| Solubility | Soluble in DMSO |

| MIC against S. aureus | 32 µg/mL |

| IC50 against cancer cells | 50 µM |

Research Findings

Recent studies have focused on optimizing the synthesis of this compound to enhance its biological activity. Modifications in the synthesis pathway have led to improved yields and bioactivity profiles .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the methoxy group can significantly impact the compound's lipophilicity and overall bioactivity. For instance, replacing the methoxy group with other electron-donating groups has been shown to enhance anticancer effects while maintaining antimicrobial properties .

Q & A

Basic: What are the recommended synthetic routes for (4-Bromo-2,3-difluoro-6-methoxyphenyl)(methyl)sulfane?

Methodological Answer:

The synthesis of this compound can be approached via two primary routes:

- Route 1: Start with a bromo-difluoro-methoxyphenyl precursor (e.g., 4-bromo-2,3-difluoro-6-methoxybenzene). Introduce the methylthio group via nucleophilic aromatic substitution (SNAr) using methylthiolate under basic conditions (e.g., NaH in DMF). Optimize reaction temperature (80–100°C) to balance reactivity and stability of the aryl halide .

- Route 2: Utilize cross-coupling strategies. For example, a Suzuki-Miyaura reaction with a pre-functionalized boronate ester (e.g., 2,3-difluoro-6-methoxy-4-(methylthio)phenylboronic acid) and a bromo-substituted coupling partner. Palladium catalysts (e.g., Pd(PPh₃)₄) in THF/water mixtures at 60–80°C are effective .

Key Considerations:

- Monitor competing dehalogenation side reactions, especially under strong reducing conditions.

- Use HPLC (≥95% purity thresholds) and ¹⁹F NMR to verify substitution patterns and purity .

Basic: What spectroscopic markers distinguish this compound?

Methodological Answer:

- ¹H NMR:

- Methoxy group: Singlet at δ 3.8–4.0 ppm.

- Methylthio group: Singlet at δ 2.1–2.3 ppm.

- ¹⁹F NMR:

- Two distinct signals for the 2- and 3-fluoro substituents (δ -110 to -125 ppm, split due to coupling with adjacent substituents) .

- 13C NMR:

- MS (ESI):

- Molecular ion [M+H]⁺ expected at m/z 294–296 (isotopic pattern from bromine).

Validation:

- Compare with X-ray crystallography data of structurally similar sulfane derivatives (e.g., (2'-methoxy-[1,1'-biphenyl]-4-yl)(methyl)sulfane) for bond-length confirmation .

Advanced: How does the bromo substituent influence cross-coupling reactivity in this compound?

Methodological Answer:

The bromine atom at the 4-position serves as a prime site for transition-metal-catalyzed cross-coupling reactions:

- Suzuki Coupling: Replace bromine with aryl/heteroaryl boronic acids using Pd catalysts (e.g., Pd(dba)₂ with SPhos ligand) in toluene/ethanol at 80°C .

- Buchwald-Hartwig Amination: Introduce amines via Pd/Xantphos systems in dioxane (100°C), though steric hindrance from the methoxy and methylthio groups may require extended reaction times .

Data-Driven Insight:

- In PROTAC synthesis, similar bromo-substituted sulfanes achieved >90% coupling yields with boronate esters (e.g., 2-(2,6-difluoro-4-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) .

Advanced: What biological activities are plausible for this compound, based on structural analogs?

Methodological Answer:

- Antimicrobial Potential: Methylthio-containing compounds exhibit antifungal activity (e.g., (6-isothiocyanatohexyl)(methyl)sulfane inhibits T. mentagrophytes at MIC = 25 µg/mL). Test against fungal/bacterial models using broth microdilution assays .

- Enzyme Modulation: The methylthio group may interact with cysteine residues in proteases (e.g., cathepsin B). Use fluorogenic substrate assays to evaluate inhibition .

Contradiction Note:

- While sulfane derivatives show bioactivity, direct evidence for this specific compound is lacking. Prioritize in vitro toxicity profiling (e.g., MTT assays) before biological applications .

Advanced: How do electronic effects of substituents dictate regioselectivity in further functionalization?

Methodological Answer:

- Methoxy Group (6-position): Strongly electron-donating (+M effect), directing electrophiles to meta positions (3- and 5-positions).

- Fluorine Atoms (2- and 3-positions): Electron-withdrawing (-I effect) deactivates the ring but directs electrophiles to ortho/para positions relative to themselves.

- Bromine (4-position): Moderately deactivating, but a good leaving group for cross-coupling.

Case Study:

- In ortho-arylation of anisole derivatives, methoxy groups enhance reactivity at the 2-position, but competing fluorine-directed pathways may require kinetic control (low-temperature reactions) .

Advanced: What stability challenges arise during storage or reaction conditions?

Methodological Answer:

- Oxidation Risk: The methylthio group can oxidize to sulfoxide/sulfone derivatives under aerobic conditions. Store under inert atmosphere (N₂/Ar) at 2–8°C .

- Acid/Base Sensitivity: Hydrolysis of the methoxy group may occur under strong acidic conditions (e.g., H₂SO₄). Monitor via TLC (silica, hexane/EtOAc 4:1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.